molecular formula C8H7NO2S B12954756 6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one

6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12954756
M. Wt: 181.21 g/mol
InChI Key: UXRHDPDAZPVRSE-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed cascade method mentioned above can be adapted for larger-scale production. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

6-hydroxy-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H7NO2S/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11)

InChI Key

UXRHDPDAZPVRSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)O

Origin of Product

United States

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